REACTION_CXSMILES
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C[O:2][CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[N+:10]([O-:12])=[O:11].Br([O-])(=O)=O.[Na+]>>[N+:10]([C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=1[CH:3]=[O:2])([O-:12])=[O:11] |f:1.2|
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Name
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|
Quantity
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0.67 g
|
Type
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reactant
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Smiles
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COCC1=C(C=CC=C1)[N+](=O)[O-]
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Name
|
|
Quantity
|
0.2 g
|
Type
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reactant
|
Smiles
|
Br(=O)(=O)[O-].[Na+]
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
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product
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Smiles
|
[N+](=O)([O-])C1=C(C=O)C=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |